molecular formula C15H14N2O B325774 2-[(3-Methylbenzylidene)amino]benzamide

2-[(3-Methylbenzylidene)amino]benzamide

Cat. No.: B325774
M. Wt: 238.28 g/mol
InChI Key: QMEURLHUGAKGMD-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzylidene)amino]benzamide is a Schiff base derivative synthesized via the condensation of 2-aminobenzamide with 3-methylbenzaldehyde. This compound features a benzamide core substituted with an imine group (-CH=N-) linked to a 3-methylbenzyl moiety. Its structural rigidity and aromatic substituents may influence solubility, reactivity, and biological activity, though specific data require further experimental validation.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(3-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

QMEURLHUGAKGMD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C=NC2=CC=CC=C2C(=O)N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-[(3-Methylbenzylidene)amino]benzamide and related compounds:

Compound Name Key Functional Groups Synthesis Method Applications/Properties Reference
This compound Benzamide, Schiff base (imine) Condensation of 2-aminobenzamide + 3-methylbenzaldehyde (inferred) Chelation, catalysis (hypothetical)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
Methyl 2-benzoylamino-3-arylaminobut-2-enoates Benzamide, enamino ester Condensation with PTSA catalysis Precursors to heterocyclic compounds (e.g., oxazoloquinolines)

Key Observations :

  • Schiff Base vs. N,O-Bidentate Groups: The imine group in this compound enables metal coordination but lacks the hydroxyl oxygen present in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which enhances its versatility in directing metal catalysts .
  • Solubility : Hydroxyl or polar groups (e.g., in ’s compound) improve solubility in polar solvents compared to the hydrophobic 3-methyl substituent in the target compound.
  • Synthetic Flexibility: Methyl 2-benzoylamino-3-arylaminobut-2-enoates (–4) undergo cyclization to form heterocycles, a pathway less accessible to the target compound due to its rigid Schiff base structure .
Reactivity and Catalytic Potential
  • Metal Coordination: The Schiff base in this compound can act as a bidentate ligand, coordinating via the imine nitrogen and amide oxygen. However, ’s compound demonstrates superior efficacy in directing C–H functionalization due to its N,O-bidentate design, which stabilizes transition states in catalytic cycles .
  • Thermal Stability: Heterocyclic derivatives (e.g., oxazoloquinolines from ) exhibit higher thermal stability compared to Schiff bases, which may decompose under prolonged heating .

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